Product packaging for 3-fluoro-4-(hydroxymethyl)benzoic Acid(Cat. No.:CAS No. 214554-16-2)

3-fluoro-4-(hydroxymethyl)benzoic Acid

Cat. No.: B1589477
CAS No.: 214554-16-2
M. Wt: 170.14 g/mol
InChI Key: HPVLUHTXWWJJHM-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorine Substitution in Aromatic Systems within Chemical Research

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. bohrium.com Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and physicochemical properties like lipophilicity and pKa. nih.govrsc.org The strategic placement of fluorine on an aromatic ring, as seen in 3-fluoro-4-(hydroxymethyl)benzoic acid, can alter the electronic properties of the entire molecule, thereby modulating its reactivity and interaction with biological systems. rsc.org This approach has been successfully used to optimize numerous therapeutics, making fluorinated aromatic compounds a cornerstone of modern drug discovery. researchgate.netnbinno.com

Overview of Benzoic Acid Derivatives as Versatile Chemical Scaffolds

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and medicinal chemistry. ossila.com The benzoic acid moiety provides a rigid and well-defined three-dimensional structure that can be readily functionalized at various positions on the aromatic ring. This versatility allows chemists to systematically modify the molecule's properties to achieve desired biological activities or material characteristics. The presence of the carboxylic acid group offers a convenient handle for forming amides, esters, and other functional groups, making it a key component in the synthesis of a wide range of pharmaceuticals and complex organic molecules. ossila.com

Rationale for Comprehensive Academic Investigation of this compound and its Derivatives

The academic and commercial interest in this compound stems from its potential as a specialized building block, particularly in the synthesis of peptides and other bioactive molecules. biosynth.com The compound combines the beneficial properties of fluorine substitution with the established utility of the benzoic acid scaffold.

The presence of three distinct functional groups—the carboxylic acid, the hydroxymethyl group, and the fluorine atom—provides multiple points for chemical modification. This trifunctional nature makes it a valuable intermediate for creating diverse molecular libraries for drug screening. Specifically, it has been identified as a useful linker in solid-phase peptide synthesis. biosynth.com In this context, the carboxylic acid can be anchored to a solid support, while the hydroxymethyl group can be used to attach the growing peptide chain. The fluorine atom, in turn, can enhance the stability of the resulting peptide and influence its conformation and binding properties. biosynth.com The investigation of this compound and its derivatives is driven by the need for novel chemical tools to construct complex molecules with tailored properties for pharmaceutical and biotechnological applications. biosynth.comrsc.org

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 214554-16-2 sigmaaldrich.comsynquestlabs.com
Molecular Formula C8H7FO3 sigmaaldrich.comsynquestlabs.com
Molecular Weight 170.14 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity 98% sigmaaldrich.com
Storage Temperature Room Temperature sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
InChI Key HPVLUHTXWWJJHM-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO3 B1589477 3-fluoro-4-(hydroxymethyl)benzoic Acid CAS No. 214554-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVLUHTXWWJJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435961
Record name 3-fluoro-4-(hydroxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214554-16-2
Record name 3-fluoro-4-(hydroxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Fluoro 4 Hydroxymethyl Benzoic Acid and Its Functionalized Derivatives

Strategic Approaches to Regioselective Synthesis of Fluorinated Benzoic Acid Scaffolds

The precise placement of a fluorine atom on a benzoic acid ring is a critical challenge in organic synthesis. Regioselective synthesis ensures the desired isomer is obtained, which is paramount for the compound's ultimate application.

Preparation of Precursors and Intermediates for Hydroxymethyl and Carboxylic Acid Functionalization

The synthesis of 3-fluoro-4-(hydroxymethyl)benzoic acid often begins with the preparation of appropriately substituted precursors. A common strategy involves the synthesis of a fluorinated benzoic acid with a functional group at the 4-position that can be later converted to a hydroxymethyl group.

One such precursor is 3-fluoro-4-methyl-benzoic acid. Its synthesis can be achieved through a Grignard reaction of 2-fluoro-4-bromotoluene with magnesium, followed by carboxylation with carbon dioxide prepchem.com. Another key intermediate is 3-fluoro-4-methoxy benzoic acid, which can be demethylated to the corresponding 3-fluoro-4-hydroxybenzoic acid using strong acids like hydrogen bromide in acetic acid prepchem.com. A patent describes the synthesis of 3-hydroxy-4-fluorobenzoic acid by carboxylation of 4-fluorophenol (B42351) with carbon dioxide in the presence of potassium hydroxide (B78521), followed by treatment with concentrated sulfuric acid google.com.

A versatile intermediate for the synthesis of the title compound is 3-fluoro-4-formylbenzoic acid. This compound possesses the required fluorine and carboxylic acid functionalities, with an aldehyde group that can be selectively reduced to the hydroxymethyl group.

Introduction of Fluorine via Selective Fluorination Reactions

The introduction of the fluorine atom onto the benzoic acid ring can be achieved through various regioselective fluorination techniques. For aromatic systems, electrophilic fluorinating agents are commonly employed. Reagents such as Selectfluor® (F-TEDA-BF4) are known to directly substitute fluorine onto activated aromatic rings.

Alternatively, the Balz-Schiemann reaction provides a classic method for the introduction of fluorine. This reaction involves the diazotization of an amino group on the benzene (B151609) ring, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the fluoroarene. For instance, 3-bromo-4-aminotoluene can be converted to 3-bromo-4-fluorotoluene (B1266451) via this method, which can then be oxidized to the corresponding benzoic acid.

Synthetic Routes to this compound

The synthesis of this compound can be accomplished through a multi-step process, typically involving the formation of an intermediate ester and subsequent reduction and hydrolysis steps.

Reduction of Carboxylic Acid Esters to Hydroxymethyl Groups

A key transformation in the synthesis of this compound is the reduction of a carbonyl group at the 4-position to a hydroxymethyl group. Direct reduction of a carboxylic acid is possible but often requires harsh reducing agents. A more common and milder approach involves the reduction of the corresponding ester.

A plausible synthetic route starts from 3-fluoro-4-formylbenzoic acid. This precursor can be esterified, for example, to methyl 3-fluoro-4-formylbenzoate. The aldehyde functionality in this ester can then be selectively reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). This chemoselective reduction leaves the ester group intact, yielding methyl 3-fluoro-4-(hydroxymethyl)benzoate.

Reaction Starting Material Reagents and Conditions Product Yield Reference
Selective Aldehyde ReductionMethyl 4-formylbenzoateSodium Borohydride (NaBH₄)Methyl 4-(hydroxymethyl)benzoateHighGeneral Knowledge

This table illustrates a general, analogous reaction. Specific conditions for the fluorinated substrate may vary.

Hydrolysis and Esterification Techniques for Carboxylic Acid Derivatization

The final step in the synthesis of this compound from its ester precursor, methyl 3-fluoro-4-(hydroxymethyl)benzoate, is the hydrolysis of the ester group to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is typically an irreversible process that goes to completion. Treatment of the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification, will yield the desired carboxylic acid libretexts.org.

Conversely, Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a reversible process used to form esters libretexts.orgmasterorganicchemistry.com. This reaction can be driven towards the ester product by using a large excess of the alcohol or by removing water as it is formed masterorganicchemistry.com.

Reaction Starting Material Reagents and Conditions Product Yield Reference
Basic Ester HydrolysisMethyl 4-fluoro-3-methoxybenzoateSodium hydroxide, water, methanol, 20°C, 4h4-Fluoro-3-methoxybenzoic acid97% chemicalbook.com
Fischer Esterification4-Fluoro-3-hydroxybenzoic acidMethanol, Thionyl Chloride, 0°C then 70°CMethyl 4-fluoro-3-hydroxybenzoateHigh

Derivatization Strategies for this compound

The presence of both a carboxylic acid and a hydroxymethyl group on the this compound scaffold allows for a wide range of derivatization strategies, enabling the synthesis of a diverse library of functionalized molecules.

The carboxylic acid moiety can be readily converted into amides through reaction with amines. This transformation is typically facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to a more reactive species like an acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride . A variety of amides can be synthesized by reacting the resulting acyl chloride with primary or secondary amines nih.govresearchgate.netnih.gov.

The hydroxymethyl group can undergo O-alkylation to form ethers. For instance, reacting the corresponding methyl ester, methyl 4-fluoro-3-hydroxybenzoate, with propargyl bromide in the presence of potassium carbonate yields the propargyl ether derivative . This demonstrates that selective alkylation of the hydroxyl group is feasible, often after protecting the carboxylic acid as an ester to prevent undesired side reactions .

Derivative Type Reaction Reagents and Conditions Product Type Reference
AmideAmide CouplingCarboxylic acid, Amine, Coupling Agent (e.g., DCC, HBTU)N-substituted amide chemicalbook.com
AmideAcyl Chloride Formation followed by Amination1. SOCl₂ or (COCl)₂ 2. AmineN-substituted amide
EtherO-AlkylationAlcohol, Alkyl halide, Base (e.g., K₂CO₃)Alkoxy derivative
EsterFischer EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄)Ester derivative libretexts.org

Formation of Amide Bonds and Peptide Conjugates

The carboxylic acid moiety of this compound is a key functional group for the formation of amide bonds. This reaction is fundamental for creating a wide array of derivatives and for conjugating the molecule to peptides. The process typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Detailed Research Findings: The synthesis of amides from carboxylic acids is a well-established transformation in organic chemistry. Standard coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), and DIC (N,N'-Diisopropylcarbodiimide) are commonly employed to facilitate this reaction, often in the presence of a base and an additive like HOBt (Hydroxybenzotriazole) or OxymaPure. biosynth.comsphinxsai.com

This compound is particularly useful as a linker molecule in solid-phase peptide synthesis (SPPS). biosynth.com In this technique, the benzoic acid derivative can be anchored to a solid support or coupled to the N-terminus of a growing peptide chain. rsc.org The incorporation of the fluorinated benzoic acid structure can modify the biological properties of the peptide. biosynth.com Conjugation of benzoic acids to peptides is a known strategy to alter their characteristics. nih.gov For instance, fatty acid conjugation to peptides has been shown to enhance their antimicrobial activity by promoting specific secondary structures upon interaction with bacterial membranes. nih.gov

Table 1: Common Coupling Agents for Amide Bond Formation

Coupling Agent Full Name Typical Use
HBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate Peptide synthesis, general amidation
TBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate Peptide synthesis, general amidation
DIC N,N'-Diisopropylcarbodiimide Amide and ester formation

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Aqueous-based amide coupling |

Nucleophilic Aromatic Substitution Reactions on Fluorinated Benzoic Acids

The fluorine atom on the aromatic ring of this compound can be replaced through a nucleophilic aromatic substitution (SNAr) reaction. This pathway allows for the introduction of a wide variety of substituents at the C3 position.

Detailed Research Findings: The SNAr mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. libretexts.orgyoutube.com

While this compound lacks a strong activating group like a nitro group, SNAr reactions on related, unprotected fluorobenzoic acids have been successfully demonstrated. In a notable study, the ortho-fluoro or methoxy (B1213986) group of unprotected benzoic acids was displaced by powerful organometallic nucleophiles, such as Grignard reagents and organolithium reagents, in excellent yields without the need for a transition metal catalyst. researchgate.net This suggests that the carboxylate group, formed in situ, can coordinate with the organometallic reagent, facilitating the substitution. Other nucleophiles, including amines and thiols, have also been used to displace fluorine in various fluoro-aromatic systems, particularly when the ring is activated. researchgate.netnih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on Fluorinated Aromatics

Nucleophile Type Example Product Type Reference
Carbon Grignard Reagents (R-MgBr) Alkyl/Aryl substituted benzoic acid researchgate.net
Carbon Organolithium Reagents (R-Li) Alkyl/Aryl substituted benzoic acid researchgate.net
Nitrogen Polyvinylamine (PVAm) Polymer-functionalized aromatic researchgate.net

| Oxygen, Sulfur | Various O, S nucleophiles | Ether, Thioether derivatives | nih.gov |

Cross-Coupling Reactions for Aryl Substitution (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and can be applied to derivatives of this compound to synthesize complex biaryl structures.

Detailed Research Findings: The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. wikipedia.org For application with this compound, a more reactive halide (like bromine or iodine) would typically be used in place of fluorine, or the fluorine could be used under specific catalytic conditions. The reaction is widely used in industrial settings to produce pharmaceutical intermediates and fine chemicals on a large scale. wikipedia.org The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a vast range of substituted biphenyls and other poly-aromatic systems. wikipedia.orgnih.gov

Table 3: Key Components of the Suzuki-Miyaura Reaction

Component Role Examples
Organohalide Electrophilic Partner Aryl bromides, iodides, triflates
Organoboron Reagent Nucleophilic Partner Phenylboronic acid, alkylboronic esters
Palladium Catalyst Facilitates C-C bond formation Pd(PPh₃)₄, Pd(OAc)₂, Palladacycles libretexts.org
Base Activates the organoboron species K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH wikipedia.org

| Solvent | Reaction Medium | Toluene (B28343), THF, Dioxane, Water wikipedia.org |

Oxidation and Reduction Reactions of Hydroxyl and Carboxylic Acid Moieties

The hydroxymethyl and carboxylic acid functional groups on the molecule can be selectively oxidized or reduced to access a variety of related compounds, such as aldehydes, diols, or dicarboxylic acids.

Detailed Research Findings: Oxidation: The primary alcohol of the hydroxymethyl group (-CH₂OH) can be oxidized. Mild conditions using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding aldehyde, 3-fluoro-4-formylbenzoic acid. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the hydroxymethyl group all the way to a second carboxylic acid, forming 3-fluoro-1,4-benzenedicarboxylic acid. A related transformation involves the cleavage of a methoxy group to a hydroxyl group using strong acids like HBr, a reaction used in the synthesis of analogous hydroxybenzoic acids. prepchem.comchemicalbook.com

Reduction: The carboxylic acid group (-COOH) is generally resistant to reduction but can be converted to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (BH₃·THF) are effective for this transformation, which would convert this compound into (3-fluoro-1,4-phenylene)dimethanol.

Table 4: Summary of Oxidation and Reduction Reactions

Transformation Functional Group Change Reagent(s)
Mild Oxidation -CH₂OH → -CHO PCC, DMP
Strong Oxidation -CH₂OH → -COOH KMnO₄, H₂CrO₄

| Reduction | -COOH → -CH₂OH | LiAlH₄, BH₃·THF |

Synthesis of Heterocyclic Derivatives Incorporating the Benzoic Acid Framework

The bifunctional nature of this compound makes it an excellent starting material for synthesizing heterocyclic compounds.

Detailed Research Findings: The presence of both a carboxylic acid and an alcohol allows for intramolecular reactions to form cyclic structures. For example, under dehydrating conditions, an intramolecular esterification could occur to form a seven-membered lactone (a cyclic ester).

More commonly, the molecule serves as a key intermediate for building more complex heterocyclic systems. For example, related hydroxybenzoic acids are critical precursors in the synthesis of quinolone and fluoroquinolone compounds, which form a major class of antibacterial agents. researchgate.net In these syntheses, the benzoic acid framework is elaborated through a series of reactions, such as nitration, reduction, and cyclization, to construct the final fused heterocyclic ring system. The specific functional groups on the starting benzoic acid direct the regiochemistry of these transformations and become integral parts of the final product.

Table 5: Potential Heterocyclic Frameworks from the Benzoic Acid Core

Heterocycle Type Formation Principle Potential Application
Lactone Intramolecular esterification Chemical intermediate
Fused Pyridinone Multi-step synthesis involving cyclization with an amine fragment Precursor to quinolone-type structures

| Benzoxazine Derivatives | Reaction with amines and aldehydes (Mannich-type reaction) | Polymer and materials science |

Optimization of Synthetic Pathways and Reaction Conditions

Development of High-Yield and Scalable Synthetic Protocols

For a building block like this compound to be commercially viable, the development of optimized, high-yield, and scalable synthetic routes is essential.

| Throughput | Increase production rate | Reduce reaction times, combine steps into one-pot procedures. |

Exploration of One-Pot Synthesis Approaches for Efficiency

In the continuous effort to develop sustainable and economically viable chemical processes, one-pot syntheses have emerged as a cornerstone of modern synthetic chemistry. This approach, where reactants undergo successive chemical transformations in a single reactor without the isolation of intermediates, offers significant advantages. youtube.com By minimizing lengthy separation and purification steps, one-pot syntheses can lead to increased yields, reduced solvent and reagent consumption, and substantial time and cost savings. youtube.com The exploration of such methodologies for the synthesis of this compound and its functionalized derivatives is a key area of research aimed at streamlining their production.

While a specific, established one-pot synthesis for this compound is not prominently documented in current literature, the principles of one-pot reactions can be applied to devise potential, efficient synthetic routes. This involves the strategic combination of known transformations for similar molecules into a single, streamlined process.

One hypothetical one-pot approach could commence with a suitably substituted toluene derivative, such as 2-fluoro-4-methylbenzonitrile. A plausible sequence could involve the hydrolysis of the nitrile group to a carboxylic acid, followed by the selective oxidation of the methyl group to an aldehyde, and subsequent reduction to the hydroxymethyl group. However, achieving selectivity in such a multi-step, one-pot reaction presents a significant challenge.

A more feasible conceptual one-pot synthesis could start from 3-fluoro-4-methylbenzaldehyde. This process might involve a tandem oxidation-reduction sequence within the same reaction vessel. For instance, a selective oxidation of the aldehyde to a carboxylic acid could be followed by a controlled reduction of an intermediate to the hydroxymethyl group. The development of such a process would rely on the careful selection of catalysts and reagents to ensure the desired transformations occur in the correct sequence and with high selectivity.

Another potential avenue for a one-pot synthesis involves the late-stage functionalization of a pre-existing benzoic acid derivative. Research into the one-pot synthesis of other functionalized benzoic acids provides valuable insights. For example, one-pot procedures for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from various carboxylic acids have been successfully developed. nih.gov These methods demonstrate the possibility of performing multiple reaction steps, such as cyclization and C-H activation/amination, in a single pot with high efficiency. nih.gov

The following table outlines data from research on reactions that could potentially be integrated into a one-pot synthesis for this compound, showcasing the types of transformations and conditions that are relevant.

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-Fluorobenzoic acid1. NIITP, 1,4-dioxane, 80°C, 3h; 2. N-(benzoyloxy)morpholine, Cu(OAc)₂, Ag₂CO₃, 110°C, 18hAminated 1,3,4-oxadiazole64 nih.gov
Toluene1. NaN(SiMe₃)₂, CsTFA, 110°C, 12h; 2. Benzaldehyde1,2-Diarylethylamine derivative56-98 nih.govresearchgate.net
ToluenePotassium permanganate, alkaline conditionsBenzoic acidNot specified alfa-chemistry.com
TolueneCobalt acetate (B1210297) catalyst, air, 150-170°CBenzoic acid97-98 alfa-chemistry.com

Interactive Data Table

The data illustrates that functionalized benzoic acids can be efficiently produced and further modified in one-pot procedures. The high yields achieved in the conversion of toluene to benzoic acid, for example, underscore the potential for developing an efficient process for this compound if a suitable starting material and catalytic system are identified. alfa-chemistry.com The challenge lies in orchestrating the required sequence of reactions—oxidation, and potentially reduction or other functional group interconversions—in a single pot while maintaining control over the chemoselectivity for the specific functional groups present in the target molecule. Future research in this area will likely focus on the design of novel catalytic systems and the optimization of reaction conditions to enable a direct and efficient one-pot synthesis of this compound.

Mechanistic Studies and Reaction Dynamics of 3 Fluoro 4 Hydroxymethyl Benzoic Acid Transformations

Elucidation of Reaction Mechanisms in Derivatization Processes

The derivatization of 3-fluoro-4-(hydroxymethyl)benzoic acid primarily involves reactions at its carboxylic acid and the aromatic ring. The electronic interplay between the electron-withdrawing fluorine atom and carboxylic acid group, and the weakly electron-donating hydroxymethyl group, governs the mechanistic pathways of these transformations.

The formation of an amide bond is a cornerstone of peptide synthesis and a common derivatization for carboxylic acids. The reactivity of this compound in amide coupling is influenced by its substituents. The electron-withdrawing fluorine atom enhances the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack by an amine. Conversely, the hydroxymethyl group has a minor electronic effect but can influence solubility and steric hindrance.

The most common mechanism for amide bond formation involves the activation of the carboxylic acid. This is typically achieved using coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HBTU, HATU). The general mechanism proceeds as follows:

Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an acyloxyphosphonium/aminium salt. This step converts the poor leaving group (hydroxyl) of the carboxylic acid into a good leaving group.

Nucleophilic Attack by the Amine: The amine nucleophile attacks the activated carbonyl carbon.

Formation of the Amide Bond: The tetrahedral intermediate collapses, eliminating the leaving group and forming the stable amide bond.

In the context of this compound, the fluorine atom's inductive electron-withdrawing effect is expected to accelerate the rate of activation and subsequent nucleophilic attack. However, the presence of the hydroxymethyl group could potentially interfere with the reaction if not properly protected, especially when using highly reactive coupling agents.

Coupling Reagent ClassExample ReagentGeneral Mechanistic FeatureInfluence of this compound Substituents
CarbodiimidesDCC, EDCFormation of an O-acylisourea intermediate.The electron-withdrawing fluorine atom enhances the reactivity of the carboxylic acid, favoring the formation of the intermediate.
Phosphonium SaltsPyBOP, PyAOPFormation of an acyloxyphosphonium intermediate.The rate of formation of the active ester is increased by the electron-withdrawing nature of the fluorine.
Uronium/Aminium SaltsHBTU, HATUFormation of an aminium/uronium active ester.The electronic effects of the fluorine atom facilitate the activation step.
Boronic Acid CatalystsMIBAFormation of an acylborate intermediate. organic-chemistry.orgThe ortho-iodo substituent on the catalyst is key for facilitating hydrogen bonding in the transition state. organic-chemistry.org

This table is generated based on general principles of amide coupling and known electronic effects of substituents.

The fluorine atom on the aromatic ring of this compound can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The success of SNAr reactions is highly dependent on the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate. wikipedia.org

The classical mechanism for SNAr is a two-step addition-elimination process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost. The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate. libretexts.org In this compound, the carboxylic acid group in the para position to the fluorine atom provides this necessary stabilization.

Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride (B91410) ion.

The rate-determining step is typically the formation of the Meisenheimer complex. masterorganicchemistry.com The high electronegativity of fluorine, while making the C-F bond strong, also makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. This is why fluoroarenes are often more reactive in SNAr reactions than other haloarenes. masterorganicchemistry.comlibretexts.org

Recent studies have also proposed a concerted SNAr (CSNAr) mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, avoiding a discrete Meisenheimer intermediate. springernature.com This pathway is more likely for less-activated aromatic systems. Given that this compound has a strongly activating carboxylic acid group, the stepwise mechanism is the more probable pathway for its SNAr reactions.

Kinetic Analysis of Key Synthetic Steps and Transformation Reactions

The kinetics of the derivatization reactions of this compound are influenced by the electronic and steric properties of its substituents, the nature of the reagents, and the reaction conditions. While specific kinetic data for this exact molecule is not extensively published, we can infer the kinetic trends from studies on analogous systems.

For amide coupling reactions, the rate is generally dependent on the concentration of the activated carboxylic acid intermediate and the amine. The presence of the electron-withdrawing fluorine atom in this compound is expected to lead to a faster reaction rate compared to unsubstituted benzoic acid. This is because the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more reactive towards the amine nucleophile. nih.gov

Benzoic Acid DerivativeSubstituent(s)Expected Relative Rate of AmidationRationale
Benzoic AcidNone1 (Reference)Baseline reactivity.
4-Nitrobenzoic Acid-NO2 (Strongly electron-withdrawing)>10The nitro group strongly activates the carbonyl carbon towards nucleophilic attack.
4-Methoxybenzoic Acid-OCH3 (Electron-donating)<1The methoxy (B1213986) group deactivates the carbonyl carbon towards nucleophilic attack.
This compound -F (Electron-withdrawing), -CH2OH (Weakly electron-donating)>1The dominant electron-withdrawing effect of the fluorine atom is expected to increase the reaction rate compared to benzoic acid.

This table presents expected relative rates based on established electronic effects of substituents on the reactivity of benzoic acids in amidation reactions. nih.govrsc.org

In the case of SNAr reactions, the rate is primarily influenced by the stability of the Meisenheimer complex. The rate law for the two-step SNAr mechanism is typically:

Rate = k[Aryl Halide][Nucleophile]

The reaction rate is highly sensitive to the nature of the leaving group, with the reactivity order being F > Cl > Br > I. libretexts.org This is counterintuitive based on bond strength but is explained by the fact that the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus accelerating the rate-determining nucleophilic attack. masterorganicchemistry.com

Aryl HalideLeaving GroupRelative Rate of SNArRationale
FluorobenzeneFHighThe high electronegativity of fluorine makes the ipso-carbon highly electrophilic, accelerating the rate-determining addition step. masterorganicchemistry.com
ChlorobenzeneClModerateChlorine is less electronegative than fluorine, resulting in a slower rate of nucleophilic attack.
BromobenzeneBrLowBromine is even less electronegative, leading to a further decrease in the reaction rate.
IodobenzeneIVery LowIodine is the least electronegative of the halogens, resulting in the slowest reaction rate.

This table illustrates the general trend of leaving group reactivity in SNAr reactions. libretexts.org

Therefore, the SNAr reactions of this compound are expected to be kinetically favorable due to the presence of the fluorine atom as the leaving group and the stabilizing effect of the para-carboxylic acid group.

Structure Activity Relationship Sar and Structural Modification Studies of 3 Fluoro 4 Hydroxymethyl Benzoic Acid Derivatives

Impact of Fluorine Position and Substituent Effects on Molecular Functionality

In the context of 3-fluoro-4-(hydroxymethyl)benzoic acid, the fluorine atom is located at the 3-position, ortho to the carboxylic acid and meta to the hydroxymethyl group. This specific placement has several implications:

Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). sci-hub.st This effect can significantly influence the acidity of the neighboring carboxylic acid group, making it a stronger acid. This increased acidity can, in turn, affect the molecule's interaction with biological targets and its solubility profile. researchgate.net Research on other fluorinated benzoic acids has shown that the position of the fluorine substituent directly correlates with the pKa value of the carboxylic acid. researchgate.net

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. nih.gov Placing a fluorine atom at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.

Studies on other classes of compounds have demonstrated the critical nature of fluorine's position. For instance, in some benzazole derivatives, a fluoro group at the 2 or 4-position of a benzene (B151609) ring enhanced antibacterial potency, whereas a fluorine at the 3-position led to a loss of activity. nih.gov This highlights the necessity of empirical testing to determine the optimal placement of fluorine for a specific biological target.

Role of the Hydroxymethyl and Carboxylic Acid Groups in Molecular Recognition and Activity

The hydroxymethyl and carboxylic acid groups are key pharmacophoric features that play a pivotal role in how derivatives of this compound interact with biological targets.

The carboxylic acid group is a versatile functional group in drug design. wikipedia.org It can act as both a hydrogen bond donor and acceptor, and at physiological pH, it is typically deprotonated to form a carboxylate anion. This negative charge allows for potent ionic interactions with positively charged residues, such as arginine or lysine, in a protein's binding pocket. The esterification of a carboxylic acid to its corresponding ester often results in a complete loss of biological activity, underscoring the importance of the acidic proton and the potential for ionic bonding. drugdesign.org

The hydroxymethyl group also contributes significantly to molecular recognition. As a hydrogen bond donor and acceptor, it can form crucial interactions with the target protein, enhancing binding affinity and specificity. In a study on YC-1 derivatives, the replacement of the hydroxymethyl group with hydrogen or a sulfonamide resulted in a significant reduction in inhibitory activity, demonstrating its essential role. nih.gov Furthermore, the hydroxymethyl group can be a site for metabolic modification, such as oxidation to an aldehyde or carboxylic acid, which could either activate or deactivate the compound. wikipedia.org

The relative orientation of the fluorine, hydroxymethyl, and carboxylic acid groups in this compound creates a specific three-dimensional pharmacophore that dictates its binding mode to a target protein.

Systematic Investigation of Structural Modifications and Their Biological Relevance

A systematic investigation of structural modifications is essential to elucidate the SAR of this compound derivatives and to optimize their biological activity. This involves the synthesis and biological evaluation of a series of analogs where each of the key functional groups is modified or replaced.

Modifications of the Carboxylic Acid Group:

Bioisosteric replacement of the carboxylic acid group with other acidic functionalities, such as tetrazoles or hydroxamic acids, can be explored. These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while potentially offering improved pharmacokinetic properties.

Modifications of the Hydroxymethyl Group:

The hydroxymethyl group can be subjected to various modifications to probe the steric and electronic requirements of the binding pocket.

ModificationRationale
Oxidation to aldehyde or carboxylic acidTo investigate the effect of the oxidation state on activity.
Conversion to an ether or esterTo explore the importance of the hydroxyl as a hydrogen bond donor.
Replacement with other functional groups (e.g., -CH₂F, -CH₂NH₂, -CH₂SH)To probe for additional interactions within the binding site.

Modifications of the Fluorine Substituent:

The impact of the fluorine atom can be evaluated by synthesizing analogs with the fluorine at different positions (e.g., 2-fluoro or 5-fluoro) or by replacing it with other halogen atoms (Cl, Br) or a hydrogen atom to create a non-fluorinated control compound.

A study on 4-substituted benzoic acid derivatives as inhibitors of fatty acid and sterol biosynthesis demonstrated the power of such systematic modifications. The synthesis and evaluation of a series of analogs with different substituents on the phenyl ring led to the identification of potent compounds with improved in vivo efficacy. nih.gov Although this study did not specifically focus on this compound, it provides a clear framework for how SAR studies can be conducted.

The following table outlines a hypothetical SAR exploration for a generic biological target:

CompoundR1R2R3Biological Activity (e.g., IC₅₀)
Lead Compound FCOOHCH₂OHX
Analog 1HCOOHCH₂OHY
Analog 2ClCOOHCH₂OHZ
Analog 3FCO-NH₂CH₂OHA
Analog 4FTetrazoleCH₂OHB
Analog 5FCOOHCHOC
Analog 6FCOOHCH₂FD

By systematically synthesizing and testing such analogs, researchers can build a comprehensive understanding of the SAR for this chemical scaffold, ultimately leading to the design of more potent and selective therapeutic agents.

Advanced Spectroscopic and Computational Characterization of 3 Fluoro 4 Hydroxymethyl Benzoic Acid and Its Derivatives

Comprehensive Spectroscopic Analyses for Molecular Structure Elucidation

Spectroscopic techniques are fundamental to determining the structure and properties of a molecule. For 3-fluoro-4-(hydroxymethyl)benzoic acid, a multi-faceted approach employing various spectroscopic methods would be necessary for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Conformation and Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants (J-values) between these protons would confirm their relative positions on the benzene (B151609) ring and provide insights into through-bond and through-space interactions.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the carboxyl carbon, the carbon bearing the hydroxymethyl group, the aromatic carbons (with their chemical shifts influenced by the fluorine and other substituents), and the methylene carbon.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR would be crucial. It would provide a specific signal for the fluorine atom, and its coupling with neighboring protons (H-F coupling) and carbons (C-F coupling) would definitively confirm its position on the aromatic ring.

Data Table: Hypothetical NMR Data for this compound This table is illustrative and awaits experimental verification.

Nucleus Chemical Shift (ppm) Range Multiplicity Coupling Constants (Hz) Assignment
¹H 10.0 - 13.0 br s - COOH
¹H 7.8 - 8.2 m - Aromatic-H
¹H 7.2 - 7.6 m - Aromatic-H
¹H 4.6 - 4.8 s - CH₂OH
¹H 3.3 - 3.6 t - CH₂OH
¹³C 165 - 170 s - COOH
¹³C 158 - 162 d J(C-F) C-F
¹³C 125 - 145 m - Aromatic-C
¹³C 60 - 65 t - CH₂OH

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, key vibrational bands would be expected for the O-H stretch of the carboxylic acid (a broad band typically around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch of the alcohol (around 3200-3600 cm⁻¹), C-O stretching vibrations, and C-F bond vibrations. The positions and shapes of these bands can also provide information about hydrogen bonding.

Data Table: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3300 - 2500 Broad, Strong O-H Stretch Carboxylic Acid
3600 - 3200 Medium, Broad O-H Stretch Alcohol
1710 - 1680 Strong C=O Stretch Carboxylic Acid
1600 - 1450 Medium-Weak C=C Stretch Aromatic Ring
1320 - 1210 Medium C-O Stretch Carboxylic Acid/Alcohol

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound (molecular weight: 170.14 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) that confirms the molecular weight. Analysis of the fragmentation pattern would help to further confirm the structure, with expected losses of H₂O, CO, and COOH groups.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The benzene ring in conjunction with the carboxylic acid group constitutes a chromophore that would absorb UV light. The position of the maximum absorbance (λ_max) would provide information about the extent of π-conjugation in the molecule. Substituents on the benzene ring, such as the fluorine and hydroxymethyl groups, would be expected to cause shifts in the absorption bands compared to unsubstituted benzoic acid.

Solid-State Characterization for Crystal Engineering and Intermolecular Interactions

The arrangement of molecules in the solid state is critical for understanding physical properties and for applications in materials science and pharmaceuticals.

Single-Crystal X-ray Diffraction for Crystal and Molecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Crucially, it would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxymethyl groups, and potentially interactions involving the fluorine atom. This information is invaluable for crystal engineering and understanding polymorphism. To date, no public crystal structure data for this compound appears to be available.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By mapping properties onto this surface, researchers can gain a detailed understanding of how molecules pack in the solid state. The analysis involves partitioning the crystal electron density into molecular fragments, generating a surface that provides a visual representation of intermolecular contacts.

The Hirshfeld surface is often mapped with a normalized contact distance (d_norm), which uses different colors to highlight regions of intermolecular interaction. Red spots on the d_norm map indicate shorter contacts with negative d_norm values, typically representing hydrogen bonds. researchgate.netnih.gov White areas represent contacts close to the van der Waals separation, while blue regions signify longer contacts. researchgate.net

The quantitative breakdown of these interactions provides insight into the forces governing the supramolecular architecture. For instance, in related benzoic acid derivatives, H···H interactions often account for the largest portion of the surface, followed by C···H and O···H interactions. nih.gov

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Benzoic Acid Derivative

Interaction TypeContribution (%)Description
H···H40.5Represents contacts between hydrogen atoms on adjacent molecules.
O···H / H···O25.5Primarily indicates hydrogen bonding involving the carboxylic and hydroxyl groups.
C···H / H···C22.0Arises from interactions between carbon and hydrogen atoms, including C-H···π interactions.
F···H / H···F8.5Contacts involving the fluorine atom, contributing to the overall packing stability.
C···C2.0Includes potential π-π stacking interactions between aromatic rings.
Other1.5Miscellaneous minor contacts.

Note: The data in this table is illustrative and represents typical values for similar functionalized benzoic acids based on published studies.

Computational Chemistry Approaches for Molecular Understanding

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.govnih.gov It allows for the prediction of molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. For this compound, DFT calculations would begin with a geometry optimization to find the most stable, lowest-energy conformation of the molecule. This process yields precise data on bond lengths, bond angles, and dihedral angles. researchgate.net

Once the geometry is optimized, various electronic properties can be calculated. The molecular electrostatic potential (MEP) map is a valuable tool derived from DFT that illustrates the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atoms of the carboxyl and hydroxyl groups. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. This analysis helps in predicting how the molecule will interact with other chemical species. researchgate.net DFT is also fundamental for providing the electronic data necessary for the FMO analysis discussed in the next section. vjst.vn

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity and Charge Transfer

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgslideshare.net These orbitals are at the frontier of electron occupation and are central to chemical reactivity. libretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The spatial distribution of these orbitals indicates the most likely sites for reaction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. This gap is also crucial for understanding intramolecular charge transfer (ICT), where electronic excitation can move electron density from the HOMO region to the LUMO region. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms, while the LUMO would likely be distributed across the carboxylic acid group and the aromatic ring.

Table 2: Representative FMO Energy Values for a Benzoic Acid Derivative

ParameterEnergy Value (eV)Significance
EHOMO-6.85Energy of the highest occupied molecular orbital; related to the ability to donate an electron.
ELUMO-2.15Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.
Energy Gap (ΔE)4.70ELUMO - EHOMO; an indicator of chemical stability and reactivity.

Note: The data in this table is illustrative and represents typical values for similar aromatic acids calculated using DFT methods. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein. nih.gov The primary goals of docking are to predict the preferred binding orientation and to estimate the strength of the interaction, often expressed as a docking score or binding affinity (in kcal/mol). nih.govchemicalpapers.com This simulation identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. The hydroxyl, carboxyl, and fluoro groups of the title compound would be expected to form specific hydrogen bonds and other polar interactions within a protein's binding pocket.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the ligand-protein complex over time under simulated physiological conditions. nih.govchemicalpapers.com MD simulations provide a more realistic model of the interaction by allowing the atoms of both the ligand and the protein to move. nih.gov Key metrics, such as the root-mean-square deviation (RMSD) of the ligand's position, are analyzed to determine if the binding pose predicted by docking is stable or if the ligand moves significantly within the active site. nih.gov A stable RMSD plot over the course of the simulation suggests a stable and favorable binding mode.

Medicinal Chemistry and Pharmacological Explorations of 3 Fluoro 4 Hydroxymethyl Benzoic Acid Derivatives

Applications as Key Building Blocks in Drug Discovery and Development

3-fluoro-4-(hydroxymethyl)benzoic acid serves as a versatile precursor in the synthesis of complex active pharmaceutical ingredients (APIs). ossila.com The presence of three distinct functional groups—the carboxylic acid, the hydroxymethyl group, and the aromatic fluorine—offers chemists significant synthetic flexibility. The carboxylic acid can be readily converted into esters, amides, or other functionalities, enabling it to be attached to various molecular scaffolds. ossila.com Simultaneously, the hydroxymethyl group can be oxidized to an aldehyde or further reacted to create ethers or other linkages. ossila.com The fluorine atom can enhance metabolic stability and binding affinity of the final API by altering the electronic properties of the aromatic ring. biosynth.com Fluorinated benzoic acid building blocks are considered valuable in drug discovery and medicinal chemistry for these reasons. ossila.com

Potassium (K+) channels are critical regulators of cellular excitability, and molecules that modulate their activity, known as potassium channel openers, are a promising class of therapeutic agents for various cardiovascular diseases. nih.gov While direct studies on this compound as a potassium channel opener are not prominent, its structural motifs are found in compounds that interact with these channels. For instance, derivatives of the closely related 3-fluoro-4-hydroxybenzoic acid have been synthesized to create potent pan-inhibitors of KCa2/3 potassium channels. sigmaaldrich.com Furthermore, other fluorinated aromatic compounds, such as 3-fluoro-4-aminopyridine, have been extensively studied as potassium channel blockers for applications like imaging demyelinated lesions. nih.gov The structural similarity suggests that derivatives of this compound could be rationally designed to modulate potassium channel activity, representing a potential avenue for therapeutic innovation. nih.gov

Solid-phase synthesis is a powerful technique for rapidly generating large libraries of peptides and small molecules for drug screening. Linkers are crucial components in this process, tethering the growing molecule to a solid support. This compound has been identified as a useful linker for solid-phase peptide synthesis. biosynth.com The carboxylic acid group can be anchored to the resin, while the hydroxymethyl group provides the attachment point for the first amino acid. The incorporation of a fluorine atom into the linker is advantageous as it can increase the chemical stability of the molecule and help prevent unwanted side reactions during the synthetic cycles. biosynth.com This stability is a valuable attribute for improving the efficiency and purity of the synthesized compounds. The related, non-fluorinated 4-(hydroxymethyl)benzoic acid (HMBA) is also a well-known linker, further establishing the utility of this molecular framework in solid-phase synthesis strategies. peptide.com

Investigation of Biological Activities and Molecular Targets

The evaluation of biological activity is a critical step in the journey from a chemical building block to a potential therapeutic agent. Derivatives of this compound have been investigated for various pharmacological effects, leveraging the unique properties conferred by the fluorinated benzoic acid scaffold.

The search for new antimicrobial agents is a global health priority. Benzoic acid derivatives are a known class of compounds with potential antimicrobial activity. google.com Research into related structures indicates that derivatives incorporating motifs similar to this compound could exhibit significant biological effects. For example, studies on pyrazole (B372694) derivatives attached to a benzoic acid moiety have shown that substitutions on the aromatic rings are critical for antibacterial potency. nih.gov In one study, lipophilic and phenoxy substituents on an aniline (B41778) ring attached to the core structure improved activity against S. aureus, while fluoro-substituted derivatives were weak inhibitors. nih.gov However, a 3,5-dichloro-4-fluoro derivative proved to be a potent compound, highlighting the complex interplay of substituents in determining antimicrobial efficacy. nih.gov Similarly, novel biosynth.comprepchem.comdrugbank.comtriazolo[1,5-a]pyrimidine derivatives have shown promising antibacterial activity against multidrug-resistant (MDR) clinical isolates, with some compounds showing better MIC values than reference drugs. nih.gov

Table 1: Antibacterial Activity of Selected Benzoic Acid Derivatives

This table shows the Minimum Inhibitory Concentration (MIC) values for a series of 4-fluorophenyl substituted pyrazole derivatives against various bacterial strains, indicating their potential as antibacterial agents. Data sourced from nih.gov.

CompoundSubstituent (R)S. aureus (Sa91) MIC (µg/mL)S. aureus (Sa92) MIC (µg/mL)E. faecalis (Ef77) MIC (µg/mL)E. faecium (Efm36) MIC (µg/mL)
1 H>64>64>64>64
2 Methyl8163232
3 Ethyl481616
4 Phenoxy1224
5 2-Fluoro3264>64>64
6 4-Fluoro3264>64>64
19 3,4-Dichloro0.51>64>64
20 3,5-Dichloro2444

The benzoic acid scaffold is present in numerous compounds investigated for anticancer activity. nih.gov Research has demonstrated that organic molecules with a benzoic acid moiety can possess significant antiproliferative potential. nih.gov Derivatives containing a 1,2,4-triazole (B32235) ring linked to a benzoic acid skeleton have shown notable efficacy against liver cancer cell lines. nih.gov These compounds were found to inhibit Focal Adhesion Kinase (FAK), a protein that is overexpressed in many cancers and plays a role in cell survival and proliferation. nih.gov The inhibition of FAK by these derivatives led to the induction of apoptosis and cell cycle arrest. nih.gov Specifically, a derivative featuring a 4-chlorophenyl group on the triazole ring (compound 3d) showed potent FAK inhibitory activity, comparable to a known reference inhibitor. nih.gov These findings underscore that derivatives of this compound, by serving as a core scaffold for more complex molecules, could be developed into effective anticancer agents targeting key signaling pathways. nih.govpreprints.org

Table 2: Antiproliferative and FAK Inhibitory Activity of 1,2,4-Triazole-Benzoic Acid Derivatives

This table presents the half-maximal inhibitory concentration (IC₅₀) values of synthesized derivatives against two liver cancer cell lines (HepG2 and Hep3B) and their FAK inhibitory activity. Data sourced from nih.gov.

CompoundSubstituent (R)HepG2 IC₅₀ (µM)Hep3B IC₅₀ (µM)FAK Inhibition IC₅₀ (nM)
3a Phenyl10.326.87Not Determined
3b 4-Methylphenyl12.5110.51Not Determined
3c 4-Fluorophenyl4.724.1125.30
3d 4-Chlorophenyl3.782.5418.10
Doxorubicin Reference5.625.23Not Applicable
GSK2256098 Reference6.256.1415.20

Studies on Enzyme Inhibition Mechanisms (e.g., Aromatase-Sulfatase Inhibitors, general enzyme modulation)

The strategic incorporation of fluorine into bioactive molecules is a widely recognized approach in medicinal chemistry to modulate enzyme inhibition. researchgate.netnih.gov The high electronegativity of the fluorine atom can significantly alter the electronic properties of a molecule, influencing its binding affinity and reactivity within an enzyme's active site. researchgate.net This principle is particularly relevant in the design of inhibitors for enzymes implicated in cancer progression, such as aromatase and steroid sulfatase (STS).

Concurrent inhibition of aromatase and STS is considered a promising strategy for treating hormone-dependent breast cancer, leading to the development of dual aromatase-sulfatase inhibitors (DASIs). nih.govresearchgate.net Research into the structure-activity relationships (SAR) of non-steroidal inhibitors has shown that substitutions on the phenyl ring play a critical role in inhibitory potency. nih.gov For instance, in a series of DASIs derived from a sulfamate-bearing phenyl ring, the position and nature of halogen substituents significantly impacted the inhibition of both aromatase and STS. nih.gov Studies revealed that substitution of a single halogen at the ortho-position to the sulfamate (B1201201) group was more effective for aromatase inhibition. nih.gov Specifically, the inhibitory potency followed the trend of bromo > chloro > fluoro. nih.gov The introduction of a difluoromethyl group, which is strongly electron-withdrawing, has also been explored to enhance potency, potentially through hydrogen bonding interactions with residues in the enzyme's active site. nih.gov

The table below summarizes the inhibitory activities of various substituted compounds, illustrating the impact of different functional groups on aromatase and STS inhibition.

CompoundSubstitution on Sulfamate-Bearing Phenyl RingAromatase Inhibition IC₅₀ (nM)STS Inhibition IC₅₀ (nM)Reference
Compound 3ortho-Fluoro1240 nih.gov
Compound 13m,m'-difluoroSimilar to Compound 3Similar to Compound 3 nih.gov
S-(+)-enantiomer of a bromo-derivativeortho-Bromo0.52280 nih.gov
Racemic bromo-derivativeortho-Bromo0.87593 nih.gov

Receptor Modulation and Ligand Binding Studies (e.g., estrogen receptor modulation, TGR5 receptor agonists, S1P1 receptor imaging)

The this compound scaffold and its analogs are relevant in the context of modulating various critical receptors.

Estrogen Receptor (ER) Modulation Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity at estrogen receptors. wikipedia.org Benzoic acid derivatives have been investigated for their potential estrogen-like effects. A study on 4-hydroxy-benzoic acid, a close structural analog of the titular compound, demonstrated its ability to promote the proliferation of the ER-positive breast cancer cell line MCF-7. nih.gov This proliferative effect was mitigated by the ER antagonist ICI 182,780, suggesting that the activity is mediated through the estrogen receptor. nih.gov From a medicinal chemistry perspective, the strategic fluorination of SERMs can be advantageous. For example, in the case of the SERM arzoxifene, its active metabolite can form potentially toxic quinoids; however, the synthesis of a 4'-fluoro derivative (4'-F-DMA) was shown to prevent this bioactivation pathway while maintaining a similar ER binding affinity. nih.gov This suggests that a fluoro-substituted benzoic acid derivative could offer a safer profile by blocking metabolic pathways that lead to toxicity. nih.gov

TGR5 Receptor Agonists Takeda G-protein-coupled receptor 5 (TGR5) is a bile acid receptor that has emerged as a therapeutic target for metabolic diseases. nih.gov Its activation in intestinal cells promotes the secretion of glucagon-like peptide-1 (GLP-1), which in turn modulates insulin (B600854) secretion. nih.gov The signaling cascade initiated by TGR5 activation involves coupling to a Gsα subunit, which activates adenylyl cyclase to produce the second messenger cAMP. nih.gov Numerous structurally diverse TGR5 agonists have been developed. nih.gov While many reported agonists possess complex structures, they provide insight into the pharmacophore required for potent activity. nih.govcaymanchem.com

The table below presents examples of TGR5 agonists and their reported potencies.

AgonistDescriptionPotency (EC₅₀)Reference
TGR5 Receptor AgonistAn isoxazolecarboxamide derivative2.3 pM (cAMP formation) caymanchem.com
Compound 6gA 2-thio-imidazole derivative57 pM (human TGR5) nih.gov
TGR5 agonist 3A cholic acid derivative5 µM medchemexpress.com
TGR5 agonist 4A cholic acid derivative4 µM medchemexpress.com

S1P1 Receptor Imaging The sphingosine-1-phosphate receptor 1 (S1PR1) is integral to various physiological and pathological processes, including those in the central nervous system (CNS) and the cardiovascular system. nih.govnih.gov It is considered a valuable target for both therapy and diagnostic imaging. nih.gov Developing PET radiotracers to visualize S1PR1 in vivo is an active area of research. nih.govnih.gov This often involves incorporating fluorine-18 (B77423) into potent S1PR1 ligands. nih.gov The design of such tracers, like [¹⁸F]FS1P1, demonstrates a multi-step chemical synthesis to incorporate the fluorine atom onto an aromatic ring within the molecule, creating a compound suitable for PET imaging. nih.gov

Modulation of Cellular Signal Transduction Pathways (e.g., kinase inhibition)

Derivatives of this compound can influence key cellular signaling pathways. As an extension of its estrogen receptor modulation, 4-hydroxy-benzoic acid was found to activate signaling cascades downstream of the ER. nih.gov Specifically, it induced a concentration-dependent increase in the phosphorylation of extracellular signal-regulated kinase (p-ERK), phosphoinositide 3-kinase (p-PI3K), and serine/threonine kinase (p-AKT) in MCF-7 cells. nih.gov This indicates that such compounds can modulate the PI3K/AKT and ERK pathways, which are crucial for cell proliferation and survival. nih.gov

In the broader context of drug discovery, identifying specific kinase inhibitors is a major goal. High-throughput screening (HTS) assays are essential for this purpose. nih.gov Methodologies such as quantitative nonradioactive kinase assays have been established to identify inhibitors of specific kinases, like the spleen tyrosine kinase (Syk). nih.gov These assays often use a substrate that gets phosphorylated during the kinase reaction, with detection achieved through methods like fluoroimmunoassays using europium-labeled anti-phosphotyrosine antibodies. nih.gov

Radiopharmaceutical Development and In Vivo Imaging Applications

The development of radiotracers for Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, allowing for the non-invasive visualization and quantification of biological processes. nih.gov Fluorine-18 is a preferred radionuclide for PET due to its favorable physical properties, including a 109.8-minute half-life and low positron energy (635 keV), which results in high-resolution images. nih.govresearchgate.netopenmedscience.com

Design and Synthesis of Fluorine-18 Radiotracers for Positron Emission Tomography (PET)

The synthesis of an 18F-labeled PET tracer is a multi-step process that begins with the design of a suitable precursor molecule derived from a biologically active compound. nih.gov This precursor is engineered to undergo a radiofluorination reaction. A common strategy is nucleophilic substitution, where a leaving group on the precursor (such as a nitro-group or a halogen) is replaced by [¹⁸F]fluoride. nih.gov

The synthesis of the S1PR1 radiotracer [¹⁸F]FS1P1 serves as a relevant example. The process involved:

Precursor Synthesis: A complex, multi-step organic synthesis was performed to create a precursor molecule containing an ortho-nitrobenzaldehyde moiety, which is susceptible to radiofluorination. nih.gov

Radiofluorination: The precursor was reacted with [¹⁸F]fluoride, often activated by a phase-transfer catalyst like Kryptofix 2.2.2 (K222) in the presence of a potassium carbonate base. nih.gov Additives such as the tertiary amine TMEDA have been shown to be crucial for achieving high radiochemical yields in such reactions. nih.gov

Deprotection and Purification: Following the incorporation of ¹⁸F, protecting groups (like a t-butyl group) are removed, typically using an acid such as trifluoroacetic acid (TFA). nih.gov The final crude product is then purified using high-performance liquid chromatography (HPLC) to ensure high chemical and radiochemical purity (>95%). nih.govrsc.org

This entire automated process, from drying the [¹⁸F]fluoride to formulating the final dose, can take approximately 90-120 minutes and yield radiotracers with high molar activity, which is essential for in vivo imaging. nih.govnih.gov

Analysis of Radiometabolite Stability and Biodistribution in Vivo

Once a radiotracer is synthesized, its behavior in a living system must be thoroughly evaluated. This involves assessing its metabolic stability and its distribution throughout the body over time.

Radiometabolite Stability: It is crucial that a PET tracer remains largely intact in the bloodstream for a sufficient period to reach its target and generate a clear signal. The breakdown of the tracer into radioactive metabolites can complicate image interpretation. Stability is assessed by collecting blood samples at various time points after injection and analyzing the plasma using radio-HPLC. nih.gov For example, analysis of plasma samples after injection of [¹⁸F]FS1P1 in a nonhuman primate showed that the parent compound accounted for over 94% of the total radioactivity at 30 minutes post-injection, indicating excellent in vivo stability with negligible formation of radiometabolites. nih.gov

Biodistribution: Biodistribution studies determine the uptake of the radiotracer in various organs and tissues, reported as a percentage of the injected dose per gram of tissue (%ID/g). rsc.org These studies are critical for confirming target engagement and assessing off-target accumulation. For instance, a study of a GGT-targeting probe, [¹⁸F]GCPA₂, in tumor-bearing mice showed rapid and high uptake in the tumor (4.66 ± 0.79 %ID/g within 5 minutes), with a tumor-to-muscle ratio greater than 2.25. rsc.org To confirm that this uptake is specific to the target, blocking studies are performed. Co-injection of a non-radioactive version of the probe or a known inhibitor significantly reduced the tumor uptake, confirming the specificity of the radiotracer. rsc.org

The table below shows representative radiometabolite data for an exemplary F-18 tracer.

Time Post-Injection (minutes)Parent Radiotracer in Plasma (%)Reference
596% nih.gov
1596% nih.gov
3094% nih.gov
6088% nih.gov

Applications in Material Science and Advanced Materials Development for 3 Fluoro 4 Hydroxymethyl Benzoic Acid Derivatives

Coordination Chemistry and Design of Organometallic Complexes

The carboxylate group of benzoic acid and its derivatives serves as an effective ligand for coordinating with metal centers. The presence of additional functional groups, such as the fluoro and hydroxymethyl groups in 3-fluoro-4-(hydroxymethyl)benzoic acid, can influence the electronic properties, structure, and ultimately, the function of the resulting organometallic complexes.

Chelation with Metal Centers for Magnetic Clusters

Research into the coordination chemistry of fluorinated benzoic acid derivatives has led to the development of novel magnetic materials. While direct studies on this compound are limited in this specific application, a closely related derivative, 3-fluoro-4-(trifluoromethyl)benzoic acid, demonstrates the potential of this class of compounds. The carboxylic acid group of this derivative can chelate with metal centers like dysprosium (Dy³⁺), a lanthanide element known for its interesting magnetic properties. ossila.com This chelation is a critical step in the formation of polynuclear metal clusters, where multiple metal ions are bridged by organic ligands.

Exploration of pH-Tunable Magnetic Properties

A significant advancement in the design of functional molecular materials is the ability to switch their properties using external stimuli. The magnetic properties of organometallic clusters synthesized from fluorinated benzoic acid derivatives have been shown to be tunable by pH. ossila.com

In the case of the dysprosium clusters formed with 3-fluoro-4-(trifluoromethyl)benzoic acid, the coordination of the carboxylate group to the metal center is reversible and sensitive to the pH of the surrounding medium. ossila.com Changes in pH can alter the protonation state of the carboxylic acid group, thereby influencing the structure of the metal clusters. This structural change, in turn, modulates the magnetic relaxation dynamics of the complex. This pH-induced switching behavior has been observed to transform a Dy₄ cluster into a Dy₁₀ cluster-based one-dimensional chain, each exhibiting different magnetic relaxation features. This demonstrates a pathway to creating "smart" magnetic materials whose properties can be controlled externally. The general principle of pH affecting the surface and solution behavior of benzoic acids is also supported by studies on p-methyl benzoic acid, where pH changes dramatically alter surface adsorption and aggregation. nih.gov

Table 1: pH-Induced Structural and Magnetic Changes in Dysprosium Clusters with a Fluorinated Benzoic Acid Derivative

pH ConditionResulting ClusterKey Magnetic Feature
Controlled pHDy₄ ClusterSpecific magnetic relaxation
Altered pHDy₁₀ Cluster-based 1D ChainDifferent magnetic relaxation

Note: The data presented is based on research with 3-fluoro-4-(trifluoromethyl)benzoic acid, a derivative of this compound.

Surface Chemistry and Functional Materials

The ability of this compound and its derivatives to form well-defined layers on surfaces makes them candidates for applications in surface engineering, including the modification of electrodes, semiconductors, and other substrates to impart specific functionalities.

Development of Self-Assembled Monolayers (SAMs) for Surface Modification

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate. nsf.govtaylorfrancis.com They are a cornerstone of nanoscience, allowing for precise control over the chemical and physical properties of interfaces. Molecules designed for SAM formation typically have three parts: an anchor group that binds to the surface, a spacer chain, and a terminal group that defines the surface functionality. nsf.gov

Benzoic acid derivatives can be used to form SAMs on various oxide surfaces. The carboxylic acid group serves as a robust anchor, while the rest of the molecule can be tailored to control surface properties like wettability and chemical reactivity. Fluorinated compounds are of particular interest for SAMs because the carbon-fluorine bond is highly polarized and strong, leading to surfaces with low surface energy, and both hydrophobic and oleophobic (oil-repellent) properties. researchgate.net While specific studies on SAMs of this compound are not prominent, the principles are well-established with related molecules. For example, benzoic acid has been grafted onto polyethylene (B3416737) films to modify surface polarity. researchgate.netmdpi.com The presence of the fluorine atom in the target molecule is expected to enhance the stability and ordering of the SAM. researchgate.net The additional hydroxymethyl group offers a reactive site for further chemical modifications after the SAM has been formed, a process known as post-assembly modification.

Application as Atomic Layer Deposition (ALD) Inhibitors for Patterned Thin Films

Area-selective atomic layer deposition (AS-ALD) is a critical technology for the fabrication of next-generation semiconductor devices, as it allows for the precise deposition of thin films only on desired areas of a substrate. This selectivity is often achieved by using an inhibitor molecule that forms a SAM on the areas where deposition is to be blocked.

Research has shown that benzoic acid and its fluorinated derivatives can act as effective ALD inhibitors. In a study comparing benzoic acid, 4-trifluoromethyl benzoic acid, and 3,5-bis(trifluoromethyl)benzoic acid, monolayers of these molecules were formed on cobalt surfaces to inhibit the ALD of zinc oxide. The results indicated that the fluorinated benzoic acid derivatives were more effective inhibitors. This enhanced blocking capability was attributed not to increased hydrophobicity, but rather to the coordination chemistry of the carboxylate headgroup with the surface. The electron-withdrawing nature of the fluorine and trifluoromethyl groups influences how the carboxylic acid binds to the cobalt surface, leading to a more robust and passivating monolayer that resists the ALD precursor molecules.

Table 2: Comparison of Benzoic Acid Derivatives as ALD Inhibitors for ZnO on Cobalt

Inhibitor MoleculeDegree of ALD BlockingKey Influencing Factor
Benzoic AcidModerateCarboxylate-surface coordination
4-(Trifluoromethyl)benzoic acidHighEnhanced by fluorination
3,5-Bis(trifluoromethyl)benzoic acidHighEnhanced by fluorination

This data highlights the effectiveness of fluorinated derivatives in ALD inhibition.

Given these findings, this compound is a promising candidate for investigation as an ALD inhibitor. The presence of the fluorine atom would likely contribute to effective inhibition, while the hydroxymethyl group could offer possibilities for creating more complex or thermally stable inhibitor layers through intermolecular interactions or subsequent reactions.

Q & A

Q. What are the common synthetic routes for 3-fluoro-4-(hydroxymethyl)benzoic acid in laboratory settings?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Start with a brominated precursor (e.g., 4-bromo-2-fluorotoluene) and perform carbonylation using CO₂ under basic conditions to form a benzoic acid intermediate .
  • Step 2: Introduce the hydroxymethyl group via reductive methods. For example, reduce a nitrile or aldehyde intermediate using NaBH₄ or LiAlH₄, ensuring protection/deprotection of the carboxylic acid group to avoid side reactions .
  • Step 3: Fluorination may be achieved using selective fluorinating agents (e.g., DAST or Deoxo-Fluor) under inert conditions to preserve the hydroxymethyl group .
    Key Considerations: Optimize reaction temperatures (e.g., 0–25°C for fluorination) and use anhydrous solvents to minimize hydrolysis of intermediates.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. The hydroxymethyl group (–CH₂OH) shows a triplet near δ 4.5 ppm (¹H) and δ 60–65 ppm (¹³C). Fluorine substituents cause splitting in aromatic proton signals .
  • FT-IR: Identify key functional groups: broad O–H stretch (~3200 cm⁻¹ for –COOH and –CH₂OH), C=O stretch (~1680 cm⁻¹), and C–F vibrations (~1100 cm⁻¹) .
  • HPLC/MS: Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) for purity analysis. High-resolution MS confirms molecular weight (e.g., [M-H]⁻ ion at m/z 198.04) .

Advanced Research Questions

Q. How do electronic and steric effects of the hydroxymethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

  • Electronic Effects: The hydroxymethyl (–CH₂OH) group is electron-donating via resonance, activating the aromatic ring toward electrophiles. However, the adjacent fluorine atom (electron-withdrawing) creates a polarized environment, directing NAS to specific positions (e.g., para to –COOH) .
  • Steric Effects: The hydroxymethyl group increases steric hindrance, reducing reaction rates in bulky reagents. Computational modeling (DFT) can predict preferred reaction sites by analyzing frontier molecular orbitals .
    Experimental Validation: Compare reaction yields with analogs lacking the hydroxymethyl group (e.g., 3-fluoro-4-methylbenzoic acid) under identical conditions .

Q. What strategies resolve contradictory data in biological activity studies of fluorinated benzoic acid derivatives?

Methodological Answer: Contradictions in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) arise from assay variability or substituent interactions. Mitigation strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically replace functional groups (e.g., –CH₂OH vs. –CF₃) and test against standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity) .
  • Control Experiments: Use isogenic cell lines or enzyme isoforms to isolate target-specific effects. For example, test cytotoxicity in HEK293 cells before attributing activity to primary targets .
  • Data Normalization: Report IC₅₀ values relative to internal controls (e.g., ibuprofen for anti-inflammatory assays) to minimize inter-lab variability .

Q. How can crystallography and computational modeling elucidate the binding mode of this compound to biological targets?

Methodological Answer:

  • X-Ray Crystallography: Co-crystallize the compound with target proteins (e.g., cyclooxygenase or bacterial dihydrofolate reductase). The hydroxymethyl group may form hydrogen bonds with active-site residues (e.g., Arg120 in COX-2), while fluorine enhances hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns to assess stability. Key parameters include RMSD (<2 Å) and binding free energy (ΔG calculated via MM/GBSA) .
    Case Study: A 2024 study on fluorinated benzoic acids showed that –CH₂OH improves solubility but reduces membrane permeability compared to –CF₃ analogs, impacting bioavailability .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis of this compound derivatives?

Methodological Answer:

  • Byproduct Formation: The hydroxymethyl group is prone to oxidation during fluorination. Use protecting groups (e.g., TBS ether) and low-temperature conditions (<10°C) to minimize degradation .
  • Catalytic Efficiency: Screen transition-metal catalysts (e.g., Pd/C for hydrogenation) to enhance step efficiency. A 2023 study achieved 85% yield using Pd(OAc)₂ with triphenylphosphine in THF .
  • Purification: Employ gradient elution in preparative HPLC or recrystallization (ethanol/water) to isolate high-purity product (>98%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.